molecular formula C25H28O6S B14229344 4,4-Bis(4-methoxyphenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid CAS No. 823175-33-3

4,4-Bis(4-methoxyphenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid

Cat. No.: B14229344
CAS No.: 823175-33-3
M. Wt: 456.6 g/mol
InChI Key: CSNFJTZLOCECPP-UHFFFAOYSA-N
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Description

4,4-Bis(4-methoxyphenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of methoxyphenyl groups and a butenol backbone, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(4-methoxyphenyl)but-3-en-1-ol typically involves the aldol condensation reaction. This reaction is performed under both acid- and base-catalyzed conditions, resulting in the formation of an α,β-unsaturated carbonyl compound . The general procedure includes the reaction of p-anisaldehyde with acetone in the presence of a base such as potassium hydroxide. The reaction mixture is stirred, and the product is precipitated, filtered, and recrystallized from ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(4-methoxyphenyl)but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

4,4-Bis(4-methoxyphenyl)but-3-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Bis(4-methoxyphenyl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its methoxyphenyl groups allow it to interact with aromatic amino acids in proteins, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Bis(4-methoxyphenyl)but-3-en-1-ol is unique due to its combination of methoxyphenyl groups and a butenol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

823175-33-3

Molecular Formula

C25H28O6S

Molecular Weight

456.6 g/mol

IUPAC Name

4,4-bis(4-methoxyphenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C18H20O3.C7H8O3S/c1-20-16-9-5-14(6-10-16)18(4-3-13-19)15-7-11-17(21-2)12-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h4-12,19H,3,13H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

CSNFJTZLOCECPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC1=CC=C(C=C1)C(=CCCO)C2=CC=C(C=C2)OC

Origin of Product

United States

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